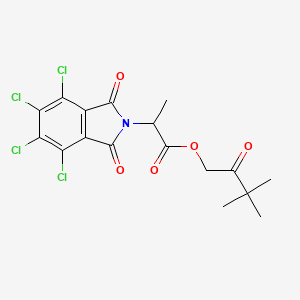
3,3-dimethyl-2-oxobutyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-2-oxobutyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 3,3-dimethyl-2-oxobutyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the 3,3-dimethyl-2-oxobutyl group: This step involves the reaction of appropriate starting materials under controlled conditions to form the 3,3-dimethyl-2-oxobutyl moiety.
Introduction of the tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group: This step involves the reaction of the intermediate compound with tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives under specific conditions to form the desired product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3,3-dimethyl-2-oxobutyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur under specific conditions, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts .
Scientific Research Applications
3,3-dimethyl-2-oxobutyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-oxobutyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,3-dimethyl-2-oxobutyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can be compared with other similar compounds, such as:
3,3-dimethyl-2-oxobutyl 2-fluorobenzoate: This compound has a similar structure but contains a fluorobenzoate group instead of the tetrachloro-isoindolyl group.
2-[(3,3-dimethyl-2-oxobutyl)thio]-6-oxo-4-pyridin-3-yl-1,6-dihydropyrimidine-5-carbonitrile: This compound contains a pyridinyl group and a thio linkage, making it structurally similar but functionally different
Properties
Molecular Formula |
C17H15Cl4NO5 |
|---|---|
Molecular Weight |
455.1 g/mol |
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C17H15Cl4NO5/c1-6(16(26)27-5-7(23)17(2,3)4)22-14(24)8-9(15(22)25)11(19)13(21)12(20)10(8)18/h6H,5H2,1-4H3 |
InChI Key |
GZGLJFKREPCCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(=O)C(C)(C)C)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















